QUININE SALICYLATE QUININE SALICYLATE See also: Salicylic Acid (has active moiety); Quinine (has active moiety) ... View More ...
Brand Name: Vulcanchem
CAS No.: 117-72-6
VCID: VC0229048
InChI: InChI=1S/C20H24N2O2.2C14H10O5/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1-8,15H,(H,16,17)/t13-,14-,19-,20+;;/m0../s1
SMILES:
Molecular Formula: C48H44N2O12
Molecular Weight: 840.9 g/mol

QUININE SALICYLATE

CAS No.: 117-72-6

Cat. No.: VC0229048

Molecular Formula: C48H44N2O12

Molecular Weight: 840.9 g/mol

* For research use only. Not for human or veterinary use.

QUININE SALICYLATE - 117-72-6

Specification

CAS No. 117-72-6
Molecular Formula C48H44N2O12
Molecular Weight 840.9 g/mol
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-(2-hydroxybenzoyl)oxybenzoic acid
Standard InChI InChI=1S/C20H24N2O2.2C14H10O5/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1-8,15H,(H,16,17)/t13-,14-,19-,20+;;/m0../s1
Standard InChI Key CVGHPVRQRGJNNK-HZQSTTLBSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Quinine salicylate is formed through the salt formation between quinine and salicylic acid. Quinine itself has a complex molecular structure with the chemical formula C₂₀H₂₄N₂O₂, while salicylic acid has the formula C₇H₆O₃ . Unlike quinine acetylsalicylate (aspirin salt of quinine) which has a CAS Registry Number of 130-93-8, quinine salicylate forms a different molecular arrangement .

Physical and Chemical Properties

Based on available data for related compounds, quinine salicylate likely shares some characteristics with other quinine salts while exhibiting unique properties due to its salicylate component. The molecular weight of quinine salicylate can be calculated at approximately 462.54 g/mol, derived from combining quinine (C₂₀H₂₄N₂O₂) with salicylic acid (C₇H₆O₃) .

PropertyValueReference
Molecular FormulaC₂₀H₂₄N₂O₂·C₇H₆O₃
Molecular Weight462.54 g/mol
Physical StatePresumed crystalline solidInferred
SolubilityLikely soluble in acidic solutionsInferred
TasteExtremely bitter

The compound possesses defined stereochemistry with four stereocenters, which contributes to its specific pharmacological activity . The stereochemistry is particularly important for quinine compounds, as different stereoisomers can exhibit significantly different biological activities.

Synthesis and Preparation

Synthetic Pathways

Pharmacological Properties

Mechanism of Action

Quinine salicylate's pharmacological activity likely combines the mechanisms of both quinine and salicylic acid. Quinine exerts its antimalarial effects primarily through interference with the parasite's ability to detoxify heme, leading to parasite death. Additionally, quinine exhibits activity against the asexual blood forms of several Plasmodium species, particularly Plasmodium falciparum.

The salicylate component potentially contributes anti-inflammatory and analgesic properties through inhibition of prostaglandin synthesis, similar to other salicylates. This dual mechanism may provide advantages in treating malarial infections with concurrent inflammatory symptoms.

Pharmacokinetics

The pharmacokinetic profile of quinine salicylate would be expected to share similarities with other quinine salts, with some modifications due to the salicylate moiety. Based on general properties of quinine compounds, it would likely be absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and eliminated primarily through renal excretion.

Clinical Applications

Antimalarial Use

As with other quinine derivatives, quinine salicylate's primary therapeutic application would be expected to be in the treatment of malaria, particularly in cases where resistance to first-line antimalarials has developed. The addition of the salicylate component may provide additional symptomatic relief from the fever and pain associated with malarial infection.

Other Therapeutic Uses

Quinine compounds have been investigated for various other clinical applications, including:

  • Treatment of nocturnal leg cramps

  • Management of certain arrhythmias

  • Potential applications in neurological conditions

Adverse Effects and Toxicity

Toxicity ParameterSpeciesValueReference
Acute oral toxicity LD₅₀Human29-114 mg/kg bw (quinine)
Acute oral toxicity LD₅₀Rat456 mg/kg bw (quinine sulfate)
Skin sensitizationGuinea pig80-95% sensitization (quinine monohydrochloride)

Common Adverse Effects

Based on known effects of quinine compounds, quinine salicylate may cause a spectrum of adverse effects including:

  • Cinchonism (tinnitus, headache, nausea, visual disturbances, dizziness)

  • Gastrointestinal disturbances

  • Hypersensitivity reactions

  • Hematological effects (thrombocytopenia, hemolytic anemia)

  • Cardiovascular effects (hypotension, arrhythmias)

The salicylate component may contribute additional gastrointestinal irritation and potential for bleeding, particularly at higher doses or with prolonged use.

Comparison with Other Quinine Salts

Several salt forms of quinine exist, each with distinct properties and applications. The most common forms include quinine sulfate, quinine hydrochloride, and quinine dihydrochloride. Quinine salicylate represents an alternative formulation that may offer different solubility, bioavailability, and therapeutic profiles.

Quinine SaltCAS NumberMolecular FormulaMolecular WeightNotes
Quinine (base)130-95-0C₂₀H₂₄N₂O₂Not specifiedBase compound
Quinine sulfate (1:1)549-56-4Not specifiedNot specifiedCommon pharmaceutical form
Quinine hydrochloride130-89-2Not specifiedNot specifiedMore water soluble than sulfate
Quinine salicylateNot providedC₂₀H₂₄N₂O₂·C₇H₆O₃462.54 g/molCombines properties of quinine and salicylic acid
Quinine acetylsalicylate130-93-8C₂₀H₂₄N₂O₂·C₉H₈O₄504.58 g/molAspirin salt of quinine

This comparative analysis highlights the diversity of quinine salt forms and suggests potential advantages for specific salts in different clinical scenarios. The choice between salt forms may depend on factors such as required solubility, dosage form, route of administration, and desired pharmacokinetic profile.

Research Findings and Studies

Hearing Function Effects

Both quinine and salicylate compounds have been associated with temporary hearing impairment. Research indicates that salicylate treatment affected distortion product otoacoustic emissions (DPOAEs), with most changes occurring 2 hours post-treatment and affecting predominantly low-level DPOAEs across all frequencies in a dose-dependent manner .

In contrast, quinine affected only high-level DPOAEs, primarily at 16 kHz . This suggests that quinine salicylate might exhibit a combined effect on hearing function, potentially affecting both high and low-level DPOAEs across multiple frequencies.

Recovery Patterns

An important distinction between quinine and salicylate effects is their recovery pattern. According to research, DPOAEs returned to normal baseline values after cessation of salicylate treatment, while no recovery of DPOAEs was observed in quinine-treated subjects after treatment suspension . Despite persistent DPOAE changes following quinine treatment, auditory brainstem response (ABR) measurements showed no permanent threshold shifts for either compound .

This differential recovery pattern could have implications for the reversibility of potential hearing effects associated with quinine salicylate, suggesting a complex interaction between the two components.

Regulatory Status

The regulatory status of quinine and its salts varies across different jurisdictions. According to the Therapeutic Goods Administration (TGA) in Australia, quinine is currently listed in Schedules 4, 5, and 7 of the Poisons Standard, with specific classifications depending on intended use and formulation .

For veterinary use, quinine is generally placed in Schedule 7 (dangerous poison) except when included in other schedules or in preparations for the treatment of dogs at specified concentrations . For human therapeutic use, regulatory classifications consider factors such as acute toxicity, sensitization potential, and intended application.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator